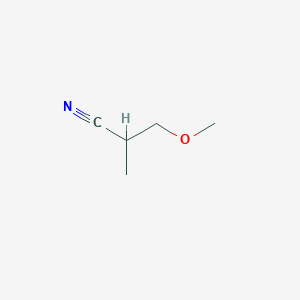
3-メトキシ-2-メチルプロパンニトリル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
準備方法
Synthetic Routes and Reaction Conditions:
Alkylation of 3-methoxypropanenitrile: One common method involves the alkylation of 3-methoxypropanenitrile with methyl iodide in the presence of a base such as potassium carbonate.
Industrial Production Methods: Industrially, 3-methoxy-2-methylpropanenitrile can be synthesized through the reaction of 3-methoxypropanenitrile with methylating agents under controlled conditions.
化学反応の分析
Types of Reactions:
Oxidation: 3-Methoxy-2-methylpropanenitrile can undergo oxidation reactions to form corresponding oxides.
Reduction: It can be reduced to form amines using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as halides, amines, and thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Corresponding oxides and carboxylic acids.
Reduction: Amines.
Substitution: Various substituted nitriles.
作用機序
The mechanism of action of 3-methoxy-2-methylpropanenitrile involves its reactivity as a nitrile compound. It can act as an electrophile in nucleophilic addition reactions, where the nitrile group is attacked by nucleophiles . The methoxy group can also participate in various substitution reactions .
類似化合物との比較
3-Methoxypropanenitrile: Similar structure but lacks the methyl group at the second position.
2-Methoxypropanenitrile: The methoxy group is attached to the second carbon instead of the third.
Uniqueness:
生物活性
3-Methoxy-2-methylpropanenitrile, a nitrile compound with a methoxy group, has garnered attention in the field of medicinal chemistry for its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and applications in various scientific domains.
Chemical Structure and Properties
3-Methoxy-2-methylpropanenitrile has the molecular formula C5H11N and features a methoxy group (-OCH₃) attached to a carbon adjacent to a nitrile group (-C≡N). The unique structural characteristics of this compound allow it to participate in various chemical reactions, making it a versatile building block in organic synthesis.
The biological activity of 3-Methoxy-2-methylpropanenitrile is primarily attributed to its ability to interact with biomolecules. The nitrile group can undergo nucleophilic addition reactions, which may lead to the formation of new bonds and functional groups. This reactivity can influence various biological pathways, including:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic processes.
- Cell Signaling Modulation : By interacting with cellular receptors, it could potentially modulate signaling pathways related to cell proliferation and apoptosis.
Anticancer Properties
Recent studies have investigated the anticancer potential of 3-Methoxy-2-methylpropanenitrile. It has shown promising results against various cancer cell lines, indicating its potential as a therapeutic agent. For instance:
- In Vitro Studies : Research demonstrated that 3-Methoxy-2-methylpropanenitrile inhibited the growth of human cancer cell lines, suggesting its role in inducing apoptosis and inhibiting cell proliferation.
- Mechanistic Insights : The compound's mechanism involves the modulation of key signaling pathways associated with cancer cell survival and proliferation.
Anti-inflammatory Effects
In addition to its anticancer properties, 3-Methoxy-2-methylpropanenitrile has been evaluated for anti-inflammatory activity. It may exert effects by:
- Inhibiting Pro-inflammatory Cytokines : Studies indicate that this compound can reduce the production of pro-inflammatory cytokines, thereby alleviating inflammation.
- Modulating Immune Responses : Its interaction with immune cells suggests a potential role in regulating immune responses during inflammatory conditions.
Case Studies and Research Findings
A summary of notable research findings regarding 3-Methoxy-2-methylpropanenitrile is presented in the table below:
| Study | Focus | Key Findings |
|---|---|---|
| Zacheis et al. (1999) | Anticancer Activity | Demonstrated growth inhibition in head and neck cancer cell lines. |
| PMC Article (2024) | Cytotoxicity | Showed significant cytotoxic effects on HeLa cells when combined with metal complexes. |
| Global Research Online (2020) | Anti-inflammatory Activity | Reported inhibition of pro-inflammatory cytokines in vitro. |
Applications in Medicine and Industry
The potential applications of 3-Methoxy-2-methylpropanenitrile extend beyond basic research:
- Pharmaceutical Development : As a precursor for drug synthesis, it may be utilized in developing new therapeutic agents targeting specific diseases.
- Agrochemicals : Its chemical properties make it suitable for use in the formulation of agrochemicals.
特性
IUPAC Name |
3-methoxy-2-methylpropanenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO/c1-5(3-6)4-7-2/h5H,4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGQCHFHNSDAMCY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40530871 |
Source


|
| Record name | 3-Methoxy-2-methylpropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40530871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31413-67-9 |
Source


|
| Record name | 3-Methoxy-2-methylpropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40530871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













